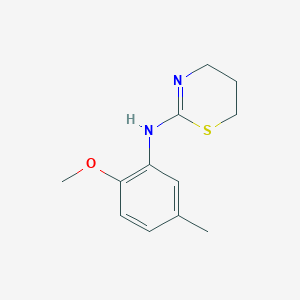
N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Methoxy-5-methylphenyl)acetamide” is a compound with the molecular formula C10H13NO2 . Another related compound is “2-Methoxy-5-methylphenol” with the molecular formula C8H10O2 .
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method was carried out under the protection of nitrogen and mild condition, and the yields of some products could be more than 90%.
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-methylphenol” has been analyzed and its molecular weight is 138.16 g/mol . Another compound, “N-(2-Methoxy-5-methylphenyl)nonanamide”, has a molecular weight of 277.402 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Methoxy-5-methylphenyl)nonanamide” include a density of 1.0±0.1 g/cm³, boiling point of 407.7±25.0 °C at 760 mmHg, and a molar refractivity of 84.5±0.3 cm³ .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activity
One study highlighted the synthesis of compounds related to N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and their potential as antimicrobial agents and coccidiostats. Specifically, certain derivatives demonstrated significant activity as coccidiostats when tested on chickens, offering protection against Eimeria tenella (Georgiadis, 1976).
Synthesis and Biological Activity
Research on derivatives of N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine revealed their synthesis and high antiradical and anti-inflammatory activity. The study indicated the potential of these derivatives in medicinal chemistry applications (Kulakov et al., 2015).
Synthesis and Crystal Structure Analysis
Another study focused on the synthesis of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a related compound. The research provided insights into its spatial structure through X-ray crystallography, contributing to the understanding of its chemical properties and potential applications (Kulakov et al., 2009).
Thionation and Cyclization Studies
A study explored the thionation and cyclization of amides related to N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This research provided insights into the chemical processes involved in synthesizing these types of compounds, which could be significant in developing new pharmaceuticals (Kodama et al., 2005).
Anticancer Activity
One study synthesized a series of compounds structurally related to N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and tested them for anticancer activity. The compounds showed promising results against various human cancer cell lines, indicating their potential in cancer treatment (Yakantham et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-4-5-11(15-2)10(8-9)14-12-13-6-3-7-16-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSRHZWIYCSFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368187 |
Source


|
| Record name | N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
91557-27-6 |
Source


|
| Record name | N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

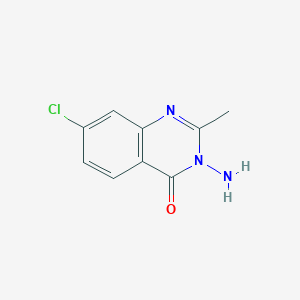

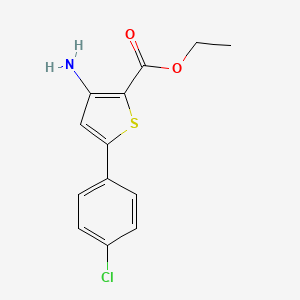
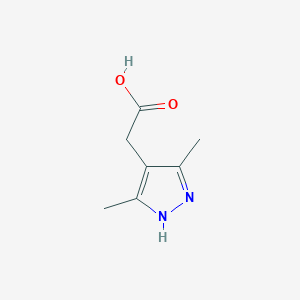
![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)
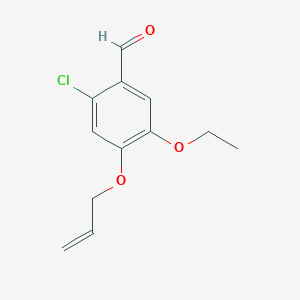
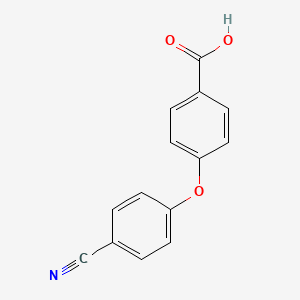
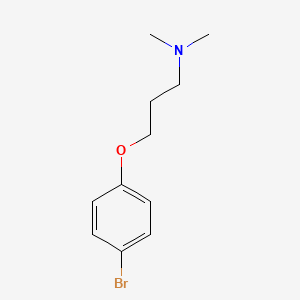
![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)
![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)